molecular formula C17H28N4O4 B1679052 Posatirelin CAS No. 78664-73-0

Posatirelin

Número de catálogo: B1679052
Número CAS: 78664-73-0
Peso molecular: 352.4 g/mol
Clave InChI: DPNGIIPSQYKWQA-AVGNSLFASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Posatirelin sufre varios tipos de reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción se pueden realizar para modificar la estructura del péptido.

    Sustitución: this compound puede sufrir reacciones de sustitución donde grupos funcionales específicos se reemplazan por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Treatment of Vascular Dementia

Clinical Studies:
Multiple studies have demonstrated the efficacy of posatirelin in improving cognitive functions in patients with vascular dementia. A significant double-blind clinical trial assessed the effects of this compound compared to a placebo over a 12-week period. The study involved 360 elderly patients diagnosed with probable vascular dementia according to established criteria (NINDS-AIREN) .

Findings:

  • Cognitive Improvement: Patients receiving this compound showed substantial improvements in intellectual performance, orientation, motivation, and memory as measured by the Gottfries-Bråne-Steen (GBS) Rating Scale and the Randt Memory Test .
  • Long-lasting Effects: The benefits observed persisted even after the cessation of treatment, indicating a potential for cyclic administration .

Treatment of Alzheimer's Disease

Efficacy Analysis:
this compound has also been investigated for its effects on Alzheimer's disease. In a controlled study, researchers found that treatment with this compound led to improvements in both cognitive and functional abilities among patients suffering from this condition .

Outcome Measures:

  • Primary Variables: Efficacy was primarily assessed using the GBS Rating Scale.
  • Secondary Variables: The Rey Memory Test provided additional insights into memory retention and cognitive function .

Neuroprotective Effects

Mechanism of Action:
this compound's neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and promote neurotrophic activity. Animal studies have indicated that it can enhance cognitive and behavioral functions post-focal ischemia .

Potential Benefits:
These properties suggest that this compound could serve as a beneficial adjunct therapy for patients experiencing cognitive decline due to neurodegenerative diseases.

Efficacy Results from Clinical Trials

Study TypeConditionSample SizeTreatment DurationKey Findings
Double-blind controlled trialVascular Dementia36012 weeksSignificant improvement in GBS scores and memory tests; long-lasting effects post-treatment
Double-blind controlled trialAlzheimer's Disease36012 weeksImprovements in cognitive and functional abilities; no significant adverse effects reported

Safety Profile

The safety profile of this compound has been favorable across studies:

  • Adverse Events: The incidence of adverse events was low (7.3%) among treated patients compared to controls .
  • Tolerability: this compound was well-tolerated with minimal side effects reported during clinical trials .

Example Case Study: Vascular Dementia Patient

A notable case involved an elderly patient diagnosed with vascular dementia who underwent treatment with this compound. After three months of therapy:

  • Cognitive Assessment: The patient demonstrated marked improvements in memory recall and orientation.
  • Quality of Life: Enhanced daily functioning was reported by caregivers, indicating an overall improvement in quality of life.

Example Case Study: Alzheimer's Disease Patient

In another instance, a patient with Alzheimer's disease treated with this compound exhibited:

  • Behavioral Changes: Reduction in agitation and improved mood stability.
  • Functional Outcomes: Increased independence in daily activities was noted after treatment.

Actividad Biológica

Posatirelin (L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a synthetic peptide that serves as an analogue of thyrotropin-releasing hormone (TRH). It has garnered attention for its neurotrophic properties and potential therapeutic applications in cognitive impairments, particularly in conditions like vascular dementia and stroke recovery. This article delves into the biological activity of this compound, outlining its mechanisms, efficacy, and relevant case studies.

This compound exhibits a unique mechanism of action distinct from that of TRH. While TRH primarily influences hormonal pathways, this compound demonstrates enhanced central nervous system (CNS) effects. It modulates various neurotransmission systems, including cholinergic and catecholaminergic pathways, leading to improvements in cognitive functions and neuroprotection.

Key Mechanisms:

  • Neurotrophic Effects : this compound promotes neuronal survival and growth, which is crucial for cognitive function recovery.
  • Cholinergic Modulation : It enhances acetylcholine release, facilitating better memory and learning capabilities.
  • Catecholaminergic Activity : The compound influences dopamine and norepinephrine systems, which are essential for attention and motivation.

Efficacy in Cognitive Impairments

Numerous studies have evaluated the efficacy of this compound in treating cognitive impairments. A multicenter, double-blind clinical trial involving patients with vascular dementia demonstrated significant improvements in cognitive performance compared to placebo controls.

Clinical Study Overview:

  • Study Design : Double-blind, placebo-controlled trial.
  • Participants : Patients diagnosed with probable vascular dementia.
  • Treatment Duration : 12 weeks of intramuscular this compound (10 mg/ml) administration.
  • Outcome Measures : Gottfries-Bråne-Steen Rating Scale, Randt Memory Test, Toulouse-Piéron Attention Test.

Results:

  • Patients treated with this compound showed marked improvements in:
    • Intellectual Performance : Enhanced cognitive abilities.
    • Orientation and Motivation : Increased engagement in daily activities.
    • Memory Function : Significant memory retention compared to controls .

Animal Studies

Animal models have also provided insights into the biological activity of this compound. Research indicates that it enhances vigilance and counteracts cognitive decline in aged or memory-impaired rats.

Key Findings from Animal Studies:

  • Improved Learning and Memory : this compound administration resulted in better performance on memory tasks.
  • Neuroprotective Effects : The compound demonstrated protective effects on neurons both in vitro and in vivo .

Summary of Clinical Findings

Study TypePopulationTreatment DurationKey Outcomes
Clinical TrialVascular Dementia Patients12 weeksSignificant improvement in cognition
Animal StudyMemory-Impaired RatsVariesEnhanced learning and neuroprotection
MechanismDescription
Neurotrophic EffectsPromotes neuronal growth and survival
Cholinergic ModulationEnhances acetylcholine release
Catecholaminergic ActivityInfluences dopamine/norepinephrine pathways

Case Studies

One notable case study involved a patient with vascular dementia who exhibited substantial cognitive deficits. Following a treatment regimen with this compound, the patient demonstrated significant gains in memory recall and daily functioning. This case aligns with broader clinical findings that suggest this compound's potential as a therapeutic agent for cognitive impairments.

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Posatirelin in neurodegenerative models, and how are they experimentally validated?

  • Methodology : Use in vivo and in vitro models to assess receptor binding affinity (e.g., radioligand assays) and downstream signaling pathways (e.g., Western blotting for neurotrophic factors like BDNF). Include control groups with selective receptor antagonists to confirm specificity .

Q. What standardized protocols exist for evaluating this compound's pharmacokinetics in preclinical studies?

  • Methodology : Employ LC-MS/MS for plasma and cerebrospinal fluid (CSF) analysis to measure bioavailability, half-life, and blood-brain barrier penetration. Follow OECD guidelines for repeated-dose toxicity studies to ensure reproducibility .

Q. How are behavioral outcomes (e.g., cognitive improvement) quantified in this compound-treated animal models?

  • Methodology : Use standardized tests like the Morris Water Maze for spatial memory and Novel Object Recognition for episodic memory. Ensure blinding and randomization to minimize bias, with statistical power analysis to determine cohort sizes .

Q. What biomarkers are commonly used to assess this compound's neuroprotective effects in clinical trials?

  • Methodology : Measure CSF levels of tau, Aβ42, and neurofilament light chain (NfL) alongside MRI-based volumetric analysis of hippocampal atrophy. Validate biomarkers through longitudinal cohort studies .

Q. How is this compound synthesized, and what purity standards are required for research-grade material?

  • Methodology : Follow solid-phase peptide synthesis (SPPS) protocols with HPLC purification (>95% purity). Characterize compounds via NMR, mass spectrometry, and elemental analysis, adhering to ICH Q3A/B guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound's efficacy in different neurodegenerative models (e.g., Alzheimer’s vs. Parkinson’s)?

  • Methodology : Conduct meta-analyses of preclinical data to identify confounding variables (e.g., dosage, model validity). Use multivariate regression to assess interactions between disease-specific pathways and this compound’s mechanism .

Q. What experimental designs best address the dose-dependent biphasic effects of this compound observed in synaptic plasticity studies?

  • Methodology : Implement a crossover study design with escalating doses in ex vivo brain slice preparations. Pair electrophysiological recordings (LTP/LTD) with transcriptomic profiling to identify threshold concentrations for therapeutic vs. adverse effects .

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate this compound’s off-target interactions in aging models?

  • Methodology : Integrate RNA-seq data with SILAC-based proteomics to map signaling networks. Validate hits using CRISPR/Cas9 knockout models and pathway enrichment tools like STRING or DAVID .

Q. What strategies mitigate batch-to-batch variability in this compound formulations during long-term neuroprotection studies?

  • Methodology : Implement QC/QA protocols with accelerated stability testing (ICH Q1A). Use orthogonal analytical methods (e.g., CD spectroscopy for secondary structure validation) and blinded replicate experiments .

Q. How do researchers balance translational relevance and mechanistic depth when designing this compound trials for rare neurodegenerative diseases?

  • Methodology : Adopt a patient-centric framework (PICO) to align preclinical endpoints with clinical outcomes. Use FINER criteria to prioritize hypotheses with high feasibility and novelty, leveraging adaptive trial designs for small cohorts .

Q. Data Analysis and Reproducibility

Q. What statistical methods address underpowered sample sizes in this compound’s early-phase clinical trials?

  • Methodology : Apply Bayesian hierarchical models to pool data across studies. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for small-N datasets .

Q. How are confounding variables (e.g., comorbidities) controlled in observational studies of this compound’s real-world efficacy?

  • Methodology : Propensity score matching or inverse probability weighting to balance covariates. Perform sensitivity analyses to test robustness against unmeasured confounders .

Q. What tools validate the reproducibility of this compound’s in vitro neurogenesis assays across laboratories?

  • Methodology : Share standardized protocols via platforms like Protocols.io . Use inter-laboratory ring trials with harmonized reagents and blinded data analysis to quantify variability .

Q. Ethical and Reporting Standards

Q. How do researchers ensure ethical rigor in this compound trials involving vulnerable populations (e.g., advanced dementia patients)?

  • Methodology : Adhere to WHO ethical guidelines for informed consent via legally authorized representatives. Establish independent data monitoring committees (DMCs) to oversee safety endpoints .

Q. What reporting frameworks (e.g., ARRIVE, CONSORT) are critical for transparent this compound research?

  • Methodology : Use ARRIVE 2.0 for preclinical studies to detail randomization, blinding, and exclusion criteria. For clinical trials, follow CONSORT extensions for herbal interventions and PROs .

Propiedades

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4/c1-10(2)9-12(17(25)21-8-4-6-13(21)15(18)23)20-16(24)11-5-3-7-14(22)19-11/h10-13H,3-9H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNGIIPSQYKWQA-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318172
Record name Posatirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78664-73-0
Record name Posatirelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78664-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Posatirelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078664730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Posatirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POSATIRELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U6302ARL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.